4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide
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Overview
Description
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide is a synthetic organic compound that features a bromine atom, a dioxidotetrahydrothienyl group, a fluorobenzyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzamide core.
Thienyl Group Addition: Incorporation of the dioxidotetrahydrothienyl group through a nucleophilic substitution reaction.
Fluorobenzyl Group Addition: Attachment of the fluorobenzyl group via a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thienyl group to its oxidized form.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a debrominated benzamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-fluorobenzyl)benzamide: Lacks the thienyl group.
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide: Lacks the bromine atom.
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide: Lacks the fluorobenzyl group.
Uniqueness
The uniqueness of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO3S/c19-15-5-3-14(4-6-15)18(22)21(17-9-10-25(23,24)12-17)11-13-1-7-16(20)8-2-13/h1-8,17H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCMKYSDQZTHOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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